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This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound 3-Methoxypyrrolidine. Aimed at researchers, scientists, and

professionals in drug development, this document details the Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, crucial for

its identification, characterization, and application in scientific research.

Executive Summary
3-Methoxypyrrolidine (C₅H₁₁NO) is a valuable building block in medicinal chemistry and

organic synthesis. Accurate and detailed spectroscopic data are essential for its quality control

and for the structural elucidation of its derivatives. This guide presents a consolidated summary

of its ¹H NMR, ¹³C NMR, IR, and MS data in clearly structured tables, accompanied by detailed

experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 3-
Methoxypyrrolidine.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.9 - 4.1 m 1H H-3

~3.3 s 3H -OCH₃

~2.8 - 3.2 m 4H H-2, H-5

~1.9 - 2.1 m 2H H-4

~1.8 (broad s) bs 1H N-H

Note: Chemical shifts are referenced to a standard solvent signal. Multiplicity is denoted as s

(singlet), m (multiplet), and bs (broad singlet).

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~78 - 80 C-3

~56 - 58 -OCH₃

~50 - 52 C-2, C-5

~30 - 32 C-4

Note: These are approximate chemical shift ranges and can vary based on solvent and

experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 - 3400 Medium, Broad N-H Stretch

~2850 - 3000 Strong C-H Stretch (Aliphatic)

~1080 - 1150 Strong C-O Stretch (Ether)

~1450 - 1480 Medium C-H Bend (Scissoring)

~1100 - 1200 Medium C-N Stretch

Note: Intensities are denoted as Strong, Medium, and Broad.

Table 4: Mass Spectrometry (MS) Data
m/z Ratio Relative Intensity (%) Assignment

101 High [M]⁺ (Molecular Ion)

70 High [M - OCH₃]⁺

57 Medium [C₃H₅N]⁺

44 High [C₂H₄N]⁺ (Base Peak)

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols
The following sections detail the generalized methodologies for the acquisition of the

spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were acquired on a standard NMR spectrometer, typically operating at

a frequency of 300 MHz or higher for protons. The sample of 3-Methoxypyrrolidine was

dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O),

containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Spectra

were recorded at room temperature. For ¹³C NMR, a proton-decoupled sequence was used to

simplify the spectrum to single peaks for each unique carbon atom.
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Infrared (IR) Spectroscopy
Infrared spectra were obtained using a Fourier-transform infrared (FT-IR) spectrometer. A thin

film of neat liquid 3-Methoxypyrrolidine was placed between two sodium chloride (NaCl) or

potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory

was used, where a drop of the sample was placed directly onto the ATR crystal. The spectra

were recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹, with a resolution of 4

cm⁻¹.

Mass Spectrometry (MS)
Mass spectra were acquired using a mass spectrometer with electron ionization (EI). The liquid

sample was introduced into the ion source, where it was vaporized and bombarded with a

beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments

were then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass

analyzer.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow from the chemical structure of 3-
Methoxypyrrolidine to the interpretation of its various spectroscopic data.
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Spectroscopic Analysis Workflow for 3-Methoxypyrrolidine
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Caption: Workflow of Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-
Methoxypyrrolidine, facilitating its use in research and development. The provided data and
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protocols are based on standard analytical techniques and are intended to be a reliable

reference for the scientific community.

To cite this document: BenchChem. [Spectroscopic Profile of 3-Methoxypyrrolidine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366375#spectroscopic-data-for-3-
methoxypyrrolidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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